molecular formula C20H14FN3O2 B4287884 3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

Cat. No.: B4287884
M. Wt: 347.3 g/mol
InChI Key: ZSGJVVZPGHXMAL-UHFFFAOYSA-N
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Description

3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a fluorobenzyl group and a phenyl group attached to a pyrido[2,3-d]pyrimidine core

Preparation Methods

The synthesis of 3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the pyrido[2,3-d]pyrimidine intermediate.

    Attachment of the Phenyl Group: The phenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways, including its potential as an inhibitor of specific kinases or other proteins.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds with industrial relevance.

Mechanism of Action

The mechanism of action of 3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular pathways involved can include signal transduction pathways, such as the Ras/Erk or PI3K/Akt pathways, which are associated with cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorobenzyl group, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O2/c21-15-7-4-6-14(12-15)13-23-19(25)17-10-5-11-22-18(17)24(20(23)26)16-8-2-1-3-9-16/h1-12H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGJVVZPGHXMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 2
Reactant of Route 2
3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 3
Reactant of Route 3
3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 4
3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 5
Reactant of Route 5
3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE
Reactant of Route 6
Reactant of Route 6
3-[(3-FLUOROPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE

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